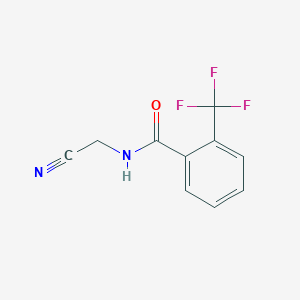
2-Cloro-2-ciclopropilacetato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-chloro-2-cyclopropylacetate is an organic compound with the molecular formula C6H9ClO2. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity due to the presence of both a cyclopropyl group and a chloro substituent, making it a valuable intermediate in organic synthesis.
Aplicaciones Científicas De Investigación
Methyl 2-chloro-2-cyclopropylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 2-chloro-2-cyclopropylacetate can be synthesized through several methods. One common approach involves the chlorination of cyclopropylacetic acid followed by esterification with methanol. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) and is carried out under reflux conditions .
Industrial Production Methods: In an industrial setting, the production of methyl 2-chloro-2-cyclopropylacetate often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions and yields a higher purity product .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-chloro-2-cyclopropylacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, alcohols, or thiols under basic conditions.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) with a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Oxidation: Conducted in aqueous or organic solvents with the oxidizing agent.
Reduction: Performed in anhydrous conditions to prevent hydrolysis of the reducing agent.
Major Products:
Nucleophilic Substitution: Yields substituted cyclopropylacetates.
Oxidation: Produces carboxylic acids or ketones.
Reduction: Results in alcohols.
Mecanismo De Acción
The mechanism of action of methyl 2-chloro-2-cyclopropylacetate involves its reactivity towards nucleophiles and electrophiles. The cyclopropyl group imparts strain to the molecule, making it more reactive. The chloro substituent acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds. The ester group can undergo hydrolysis or reduction, leading to the formation of various products .
Comparación Con Compuestos Similares
Methyl 2-cyclopropylacetate: Lacks the chloro substituent, making it less reactive in nucleophilic substitution reactions.
Ethyl 2-chloro-2-cyclopropylacetate: Similar structure but with an ethyl ester group instead of a methyl ester, which can affect its reactivity and solubility.
2-Chloro-2-cyclopropylacetic acid: The acid form of the compound, which can be used in different types of reactions compared to the ester.
Uniqueness: Methyl 2-chloro-2-cyclopropylacetate is unique due to the combination of the cyclopropyl group and the chloro substituent, which enhances its reactivity and makes it a versatile intermediate in organic synthesis .
Propiedades
IUPAC Name |
methyl 2-chloro-2-cyclopropylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO2/c1-9-6(8)5(7)4-2-3-4/h4-5H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJQXFNQWRDALU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CC1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2445453.png)
![N'-(3-acetamidophenyl)-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}ethanediamide](/img/structure/B2445454.png)
![2-(4-fluorophenyl)-3-(hydroxymethyl)-5-(pyridin-4-ylmethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2445455.png)



![N-[[(2S)-5-chloro-7-methylsulfonyl-2,3-dihydro-1,4-benzodioxin-2-yl]methyl]ethanamine;hydrochloride](/img/structure/B2445462.png)




![(1S,3R,4R)-3-Fluorobicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2445471.png)

